An In-depth Technical Guide to BOC-PHE(2-BR)-OH: Structure, Nomenclature, and Applications
An In-depth Technical Guide to BOC-PHE(2-BR)-OH: Structure, Nomenclature, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-2-bromophenylalanine, commonly abbreviated as BOC-PHE(2-BR)-OH. This non-canonical amino acid is a valuable building block in peptide synthesis and drug discovery, offering unique properties for creating novel therapeutics and research tools.
Nomenclature and Structure
BOC-PHE(2-BR)-OH is a derivative of the amino acid L-phenylalanine. Its structure is characterized by two key modifications: a bromine atom substituted at the ortho (2-position) of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group.
Systematic (IUPAC) Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromophenyl)propanoic acid.
Common Synonyms:
The presence of the Boc group enhances the compound's stability and allows for controlled, stepwise addition during peptide synthesis.[1][2] The bromine atom serves as a reactive handle for further chemical modifications, making it a versatile intermediate in the development of complex molecules.[1][4]
Chemical Structure Visualization
The chemical structure of BOC-PHE(2-BR)-OH can be represented as follows:
Caption: Chemical structure of BOC-PHE(2-BR)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of BOC-PHE(2-BR)-OH is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 261165-02-0 | [3] |
| Molecular Formula | C14H18BrNO4 | [3] |
| Molecular Weight | 344.2 g/mol | [3] |
| Appearance | Pale yellow crystalline powder | [3] |
| Melting Point | 142.1 °C | [3] |
| Boiling Point | 471.3±40.0 °C (Predicted) | [3] |
| Density | 1.5311 (Rough estimate) | [3] |
| pKa | 3.83±0.11 (Predicted) | [3] |
| Optical Activity | [α]20/D -12.163° (c=0.008 g/mL, CHCl3) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Experimental Protocols
Synthesis of BOC-PHE(2-BR)-OH
This protocol is a generalized procedure based on the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
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2-Bromo-L-phenylalanine
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
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Dioxane and Water (or Acetone and Water)
-
Ethyl acetate or Diethyl ether
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Saturated aqueous sodium bicarbonate solution
-
Aqueous potassium hydrogen sulfate solution or dilute hydrochloric acid
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane or Pentane
Procedure:
-
Dissolution: Dissolve 2-bromo-L-phenylalanine in a mixture of dioxane and aqueous sodium hydroxide solution (or acetone and water with triethylamine).
-
Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the aqueous residue with a nonpolar solvent like pentane or diethyl ether to remove unreacted Boc₂O and byproducts.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate or dilute HCl. This should be done in an ice bath as the reaction is exothermic.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be an oil or a solid.
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Purification by Crystallization
If the crude product is an oil, it can often be solidified by trituration with a nonpolar solvent like hexane or by dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.
General Recrystallization Protocol:
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Dissolve the crude BOC-PHE(2-BR)-OH in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of BOC-PHE(2-BR)-OH.
Applications in Research and Development
BOC-PHE(2-BR)-OH is a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of BOC-PHE(2-BR)-OH is in solid-phase and solution-phase peptide synthesis.[1][3] The Boc protecting group allows for the controlled elongation of peptide chains. The 2-bromo-phenylalanine residue can be incorporated into peptides to:
-
Introduce conformational constraints: The bulky bromine atom can influence the peptide's secondary structure.
-
Serve as a handle for further modification: The bromine can be replaced through various cross-coupling reactions to introduce other functional groups, creating peptidomimetics with novel properties.
-
Enhance biological activity: The presence of the halogen can modulate the binding affinity of the peptide to its target.[1]
Drug Discovery and Medicinal Chemistry
In drug discovery, BOC-PHE(2-BR)-OH serves as a versatile intermediate for the synthesis of small molecule therapeutics.[1][4] The bromo-phenylalanine moiety is a feature in compounds being investigated for various therapeutic areas, including:
-
Neuroscience: Its structural similarity to neurotransmitter precursors makes it a useful tool for studying neurological pathways and developing potential treatments for neurological disorders.[1]
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Oncology: The bromine atom can be a site for further functionalization to develop more effective anti-cancer agents.[1]
Bioconjugation
BOC-PHE(2-BR)-OH can be used in bioconjugation techniques to attach peptides or small molecules to biomolecules for applications such as targeted drug delivery.[1]
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding specific signaling pathways that are directly modulated by BOC-PHE(2-BR)-OH. Research has primarily focused on the biological activities of the parent compound, 2-bromophenylalanine, and other halogenated phenylalanine derivatives. These compounds are known to have the potential to act as inhibitors of various enzymes due to their structural similarity to natural amino acids. For instance, phenylalanine analogs can act as competitive inhibitors of aromatic amino acid hydroxylases, which are key enzymes in the biosynthesis of neurotransmitters.
Conclusion
BOC-PHE(2-BR)-OH is a key synthetic building block with significant potential in peptide chemistry and drug discovery. Its unique combination of a protected amino group and a functionalizable aromatic ring provides researchers with a powerful tool for designing and synthesizing novel peptides and small molecules with tailored biological activities. Further research into the specific biological effects of peptides and compounds containing the 2-bromo-phenylalanine moiety is warranted to fully explore their therapeutic potential.
